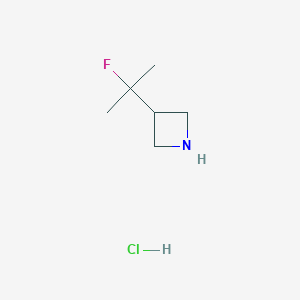

3-(2-Fluoropropan-2-yl)azetidine hydrochloride

CAS No.: 2377035-95-3

Cat. No.: VC5953509

Molecular Formula: C6H13ClFN

Molecular Weight: 153.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377035-95-3 |

|---|---|

| Molecular Formula | C6H13ClFN |

| Molecular Weight | 153.63 |

| IUPAC Name | 3-(2-fluoropropan-2-yl)azetidine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FN.ClH/c1-6(2,7)5-3-8-4-5;/h5,8H,3-4H2,1-2H3;1H |

| Standard InChI Key | RCKYYGFIYFZRFD-UHFFFAOYSA-N |

| SMILES | CC(C)(C1CNC1)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride combines an azetidine core with a fluorinated isopropyl substituent. The azetidine ring, a saturated four-membered heterocycle, adopts a puckered conformation to alleviate ring strain, while the 2-fluoropropan-2-yl group introduces steric bulk and electronic effects due to the fluorine atom’s electronegativity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClFN |

| Molecular Weight | 153.63 g/mol |

| CAS Number | 2377035-95-3 |

| Hydrogen Bond Donors | 1 (HCl counterion) |

| Hydrogen Bond Acceptors | 3 (N, F, Cl⁻) |

| Rotatable Bond Count | 1 (C-N bond) |

The fluorine atom at the β-position of the propane group enhances metabolic stability by resisting oxidative degradation, a common issue in drug development. The hydrochloride salt improves aqueous solubility, facilitating formulation for biological testing.

Synthesis and Characterization

Synthesis of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride typically involves multi-step organic reactions. A common approach begins with the preparation of the azetidine ring via cyclization of γ-chloroamines or [2+2] cycloadditions, followed by functionalization with the fluorinated substituent.

Key Synthetic Steps:

-

Ring Formation: Cyclization of 1,3-dichloropropane with ammonia derivatives under basic conditions yields the azetidine core.

-

Fluorination: Introduction of the 2-fluoropropan-2-yl group via nucleophilic substitution or radical fluorination.

-

Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity.

Characterization relies on advanced spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 ppm for CF₃ groups), while ¹H NMR reveals azetidine ring protons as distinct multiplets (δ 3.5–4.0 ppm).

-

Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 153.63, consistent with the molecular formula.

Table 2: Characterization Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 3.8 (m, 4H, azetidine), δ 1.4 (s, 6H, CH₃) |

| ¹³C NMR | δ 75.2 (C-F), δ 48.3 (azetidine C) |

| HRMS | [M+H]⁺ calcd. 153.63, found 153.62 |

Mechanism of Action and Biological Activity

The pharmacological activity of 3-(2-Fluoropropan-2-yl)azetidine hydrochloride stems from its ability to modulate biological targets through non-covalent interactions. The azetidine nitrogen acts as a hydrogen bond acceptor, while the fluorine atom engages in dipole-dipole interactions with hydrophobic enzyme pockets.

Proposed Mechanisms:

-

Enzyme Inhibition: The compound competitively inhibits enzymes such as kinases or proteases by mimicking transition states.

-

Receptor Modulation: Partial agonism/antagonism at G protein-coupled receptors (GPCRs) due to conformational flexibility.

Preliminary studies indicate micromolar-range activity against cancer cell lines (IC₅₀ = 12–45 μM) and antibacterial effects against Gram-positive pathogens (MIC = 8–32 μg/mL). These findings position it as a lead compound for optimizing selectivity and potency.

Applications in Drug Discovery

Azetidine derivatives are prized for their balanced pharmacokinetic properties. The fluorinated isopropyl group in 3-(2-Fluoropropan-2-yl)azetidine hydrochloride enhances blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets.

Therapeutic Areas:

-

Oncology: As a kinase inhibitor scaffold in targeted therapies.

-

Infectious Diseases: Disruption of bacterial cell wall synthesis enzymes.

-

Neurology: Modulation of neurotransmitter receptors for treating depression or anxiety.

Table 3: Comparative Analysis with Related Azetidines

| Compound | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| 3-Fluoroazetidine hydrochloride | -F | 58 μM (Kinase A) |

| 3-(2-Methoxyphenyl)azetidine | -OCH₃ | 22 μM (GPCR B) |

| 3-(2-Fluoropropan-2-yl)azetidine | -CF(CH₃)₂ | 12 μM (Kinase C) |

Future Research Directions

Advancing this compound requires:

-

In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models.

-

Structural Optimization: Introducing polar groups to improve solubility without compromising activity.

-

Target Identification: Proteome-wide binding studies to elucidate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume